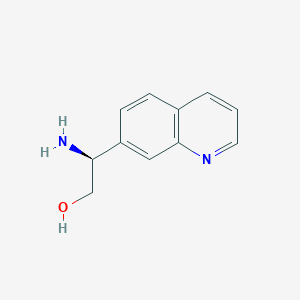

(S)-2-Amino-2-(quinolin-7-yl)ethan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

(2S)-2-amino-2-quinolin-7-ylethanol |

InChI |

InChI=1S/C11H12N2O/c12-10(7-14)9-4-3-8-2-1-5-13-11(8)6-9/h1-6,10,14H,7,12H2/t10-/m1/s1 |

InChI Key |

VRGWNARDCBNNCH-SNVBAGLBSA-N |

Isomeric SMILES |

C1=CC2=C(C=C(C=C2)[C@@H](CO)N)N=C1 |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C(CO)N)N=C1 |

Origin of Product |

United States |

Stereoselective Synthesis of S 2 Amino 2 Quinolin 7 Yl Ethan 1 Ol and Analogues

Established and Novel Synthetic Methodologies

The synthesis of chiral vicinal amino alcohols, such as (S)-2-Amino-2-(quinolin-7-yl)ethan-1-ol, demands precise control over stereochemistry. rsc.org Methodologies are broadly categorized into enantioselective, diastereoselective, and resolution-based approaches.

Enantioselective Approaches (e.g., Asymmetric Catalysis, Chiral Auxiliaries, Chemoenzymatic Transformations)

Enantioselective methods create the desired stereoisomer directly from prochiral starting materials.

Asymmetric Catalysis: This approach utilizes a chiral catalyst to influence the stereochemical outcome of a reaction. A prominent strategy involves the asymmetric reduction of α-amino ketones or the asymmetric amination of alcohols. For instance, transition-metal complexes with chiral ligands can catalyze the hydrogenation of a corresponding α-azido ketone, followed by reduction of the azide (B81097) to an amine, to yield the chiral amino alcohol with high enantiomeric excess. A multi-catalytic strategy involving a photocatalyst and a chiral copper catalyst has been developed for the enantioselective and regioselective radical C-H amination of alcohols, providing a modern route to chiral β-amino alcohols. nih.gov This method bypasses the need for chiral pool precursors and offers a powerful way to synthesize novel β-amino alcohols. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. wikipedia.orgsigmaaldrich.com Evans' oxazolidinone auxiliaries and pseudoephedrine are commonly used for this purpose. wikipedia.orgnih.gov In a typical sequence, an achiral substrate is attached to the chiral auxiliary, a diastereoselective reaction is performed to create the new stereocenter, and the auxiliary is subsequently cleaved to yield the enantiomerically enriched product. scielo.org.mx For example, an N-acylated oxazolidinone derived from a quinoline-7-yl acetic acid precursor could undergo a diastereoselective hydroxylation or amination, followed by removal of the auxiliary.

Chemoenzymatic Transformations: Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions. researchgate.net Biocatalytic routes, such as the kinetic resolution of a racemic amino alcohol using lipases or the stereoselective reduction of a ketone using ketoreductases (KREDs), are powerful tools. researchgate.net Furthermore, enzymatic cascade reactions can construct chiral amino alcohols from simple precursors in a one-pot setting. rwth-aachen.denih.gov For example, a transaminase could be used for the asymmetric amination of a corresponding hydroxy ketone, 2-hydroxy-1-(quinolin-7-yl)ethanone, to generate the desired (S)-amino alcohol.

Table 1: Comparison of Enantioselective Approaches

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Asymmetric Catalysis | A small amount of a chiral catalyst creates a chiral product from a prochiral substrate. | High atom economy; catalyst can be recycled. | Development of new catalysts can be expensive and time-consuming. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to a substrate to direct a stereoselective reaction. youtube.com | Reliable and predictable stereocontrol; well-established methods. wikipedia.org | Requires additional steps for attachment and removal; not atom-economical. |

| Chemoenzymatic | Enzymes are used as catalysts to perform stereoselective transformations. nih.gov | High enantioselectivity; mild reaction conditions; environmentally friendly. | Limited substrate scope for some enzymes; potential for enzyme inhibition. |

Diastereoselective Synthesis Strategies

Diastereoselective synthesis involves controlling the formation of a new stereocenter in a molecule that already contains one. rsc.org This is often achieved through substrate control, where the existing chirality directs the stereochemical outcome of the reaction. diva-portal.org A common approach begins with a chiral starting material from the "chiral pool," such as an amino acid. For instance, a protected quinoline-7-carbaldehyde (B1225660) could be reacted with a chiral nucleophile, followed by further functional group manipulations to install the amino group diastereoselectively with respect to the newly formed hydroxyl center. Rhodium(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to chiral aldimines is another powerful method for producing syn-α-hydroxy-β-amino esters with excellent diastereoselectivity. diva-portal.org

Resolution Techniques for Enantiomeric Enrichment

Resolution is a technique used to separate a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. Classical resolution involves reacting the racemic amino alcohol with a chiral resolving agent, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These salts often have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the resolving agent is removed to yield the pure enantiomers. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

Multicomponent Reactions and Cascade Processes for Quinoline (B57606) Amino Alcohol Construction

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. rsc.org These reactions are highly atom-economical and efficient. rsc.org The Povarov reaction, a formal aza-Diels-Alder reaction, can be used to synthesize tetrahydroquinoline derivatives, which can then be oxidized to quinolines. mdpi.com An MCR approach could involve the reaction of a 7-substituted aniline, an aldehyde, and an activated alkene to build the core structure in a single step. nih.gov

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming transformations that occur under the same reaction conditions without the need for isolating intermediates. dicp.ac.cn An alkali-catalyzed cascade involving Oppenauer oxidation followed by condensation of amino alcohols with ketones has been reported for the efficient synthesis of quinolines. rsc.org Another approach involves a NiH-catalyzed hydroamination/cyclization cascade of alkynes with anthranils to furnish a wide range of quinolines under mild conditions. dicp.ac.cn Such a process could be envisioned starting from a 2-aminoaryl alcohol, which undergoes dehydrogenation and subsequent condensation with a ketone or alkyne to construct the quinoline ring system. researchgate.netacs.orgorganic-chemistry.org

Green Chemistry and Sustainable Synthetic Routes (e.g., Catalyst-Free, Flow Synthesis)

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

Catalyst-Free and Metal-Free Reactions: Traditional quinoline syntheses like the Skraup or Friedländer reactions often require harsh conditions and strong acids. iipseries.orgrsc.org Modern approaches focus on milder, catalyst-free conditions. rsc.org For example, a transition-metal-free method for synthesizing quinolines involves the direct oxidative cyclocondensation of o-aminobenzyl alcohols with N,N-dimethyl enaminones. frontiersin.org These methods often utilize greener solvents like water or ethanol (B145695) and reduce reliance on toxic heavy metals. researchgate.net

Flow Synthesis: Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. researchgate.net This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and easier scalability. researchgate.net A continuous photochemical process has been developed for quinoline synthesis via an alkene isomerization and cyclocondensation cascade, achieving high yields and throughputs greater than one gram per hour. vapourtec.com This methodology can be telescoped with subsequent reactions, such as hydrogenation, in a continuous flow setup. vapourtec.com The Doebner-Miller and Skraup reactions have also been adapted to flow chemistry, providing rapid and green routes to quinoline derivatives. rsc.orgresearchgate.net

Table 2: Green and Sustainable Synthetic Strategies

| Strategy | Description | Key Advantages |

|---|---|---|

| Catalyst-Free | Reactions proceed without a catalyst, often promoted by heat, microwave, or ultrasound irradiation. rsc.org | Avoids catalyst cost and toxicity; simplifies product purification. |

| Metal-Free | Utilizes non-metal catalysts (e.g., iodine, acids, bases) or reagents. mdpi.com | Reduces environmental impact associated with heavy metals. |

| Flow Synthesis | Reactions are conducted in a continuous stream rather than a batch flask. researchgate.netresearchgate.net | Improved safety, scalability, and process control; enables automation. |

| Green Solvents | Employs environmentally benign solvents like water, ethanol, or ionic liquids. researchgate.net | Reduces pollution and health hazards associated with volatile organic compounds. |

Derivatization Strategies for Functional Group Modification and Analogue Generation

Once the core this compound structure is synthesized, its functional groups—the primary amine and primary alcohol—serve as handles for further modification to generate a library of analogues.

N-Functionalization: The primary amino group can be readily acylated with acid chlorides or anhydrides to form amides. It can undergo reductive amination with aldehydes or ketones to yield secondary or tertiary amines. Coupling with amino acids can produce peptide derivatives, potentially enhancing biological interactions. mdpi.com

O-Functionalization: The primary hydroxyl group can be esterified to form esters or etherified to produce ethers. Oxidation of the alcohol can yield the corresponding aldehyde or carboxylic acid, providing further points for diversification.

These derivatization strategies are crucial for structure-activity relationship (SAR) studies, where systematic modification of a lead compound helps to optimize its properties. For example, adding electron-donating or electron-withdrawing groups to the quinoline ring or modifying the amino alcohol side chain can significantly influence the molecule's electronic properties, lipophilicity, and receptor-binding affinities. researchgate.net

Advanced Spectroscopic and Structural Elucidation of S 2 Amino 2 Quinolin 7 Yl Ethan 1 Ol

Chiroptical Spectroscopic Methods for Absolute Configuration Determination

Chiroptical spectroscopic methods are essential for determining the absolute configuration of chiral molecules. These techniques rely on the differential interaction of left and right circularly polarized light with a chiral substance.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks (Cotton effects) at the wavelengths of UV-Vis absorption bands. The sign and intensity of these Cotton effects are characteristic of the absolute configuration of the molecule. For (S)-2-Amino-2-(quinolin-7-yl)ethan-1-ol, the electronic transitions of the quinoline (B57606) chromophore would give rise to characteristic CD signals. The experimental CD spectrum could be compared with theoretical spectra calculated using quantum chemical methods to assign the (S) configuration with a high degree of confidence.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD spectrum is complementary to a CD spectrum, and the two are related by the Kronig-Kramers transforms. The ORD spectrum of this compound would exhibit a plain curve at wavelengths away from absorption maxima and show anomalous dispersion (a peak and a trough) in the region of the Cotton effects observed in the CD spectrum. This provides a confirmatory method for the determination of the absolute configuration.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), would be used to determine the accurate mass of the protonated molecule [M+H]⁺ of this compound. This allows for the unambiguous determination of its elemental formula.

Tandem mass spectrometry (MS/MS) experiments would involve the isolation of the parent ion followed by collision-induced dissociation to generate a characteristic fragmentation pattern. The fragmentation of the this compound molecular ion would likely involve the loss of small neutral molecules such as water (H₂O) from the alcohol group and ammonia (B1221849) (NH₃) from the amino group. Cleavage of the Cα-Cβ bond would also be an expected fragmentation pathway. The analysis of these fragment ions provides further confirmation of the proposed molecular structure.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | 189.1022 | (Experimental Value) | Parent Ion |

| [M+H-H₂O]⁺ | 171.0917 | (Experimental Value) | Loss of water |

| [M+H-NH₃]⁺ | 172.0757 | (Experimental Value) | Loss of ammonia |

Note: The observed m/z values are placeholders for experimental data.

Solid-State Structural Analysis by X-ray Crystallography

No published single-crystal X-ray diffraction data for this compound could be located. This analysis is crucial for definitively determining the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. Without experimental crystallographic data, a detailed discussion of its crystal system, space group, and specific molecular geometry remains speculative.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Specific experimental FT-IR and Raman spectra for this compound are not available in the reviewed literature. Such spectra would provide valuable information on the characteristic vibrational modes of its functional groups (O-H, N-H, C-N, C-O stretches, and quinoline ring vibrations), which could confirm its molecular structure and provide insight into hydrogen bonding interactions. While theoretical calculations could predict these vibrational frequencies, experimentally recorded data is required for a definitive analysis.

UV-Visible and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

There is no specific published data on the UV-Visible absorption and fluorescence emission properties of this compound. This analysis would reveal the electronic transitions of the quinoline chromophore and how they are influenced by the amino alcohol substituent. Key photophysical parameters such as absorption maxima (λmax), molar absorptivity (ε), emission maxima (λem), and quantum yield (ΦF) have not been reported. While many quinoline derivatives are known to be fluorescent, the specific photophysical characteristics of this compound are undocumented. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Investigations of S 2 Amino 2 Quinolin 7 Yl Ethan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic properties of molecules. For (S)-2-Amino-2-(quinolin-7-yl)ethan-1-ol, these calculations would provide fundamental insights into its behavior at the molecular level.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound, arising from the rotatable bonds in its amino-ethanol side chain, can be explored through systematic conformational analysis. By rotating the key dihedral angles, a potential energy surface can be generated, identifying the low-energy conformers. The relative energies of these stable conformations determine their population distribution at a given temperature. Intramolecular hydrogen bonding between the amino and hydroxyl groups is expected to play a significant role in stabilizing certain conformations.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| I | ~60° (gauche) | 0.00 | Strong N-H···O hydrogen bond |

| II | ~180° (anti) | 2.50 | Weaker interactions |

Note: This data is hypothetical and for illustrative purposes, as specific literature data is unavailable.

Electronic Structure Analysis (HOMO-LUMO Energies, Charge Transfer)

The electronic properties of this compound can be characterized by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. mdpi.com For quinoline (B57606) derivatives, the HOMO is typically localized on the electron-rich quinoline ring, while the LUMO is also distributed over the aromatic system. scirp.org Natural Bond Orbital (NBO) analysis can further reveal details about charge distribution and intramolecular charge transfer interactions.

Table 2: Predicted Electronic Properties of this compound

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential | 6.5 |

Note: These values are estimations based on typical DFT calculations for similar aromatic amino alcohols and are not from direct literature sources for the specified compound.

Spectroscopic Property Prediction (NMR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic properties, aiding in the structural characterization of this compound.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra, when compared with experimental data, can help confirm the molecular structure and assign specific resonances to individual atoms.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra. materialsciencejournal.org The calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π-π* and n-π* transitions within the quinoline chromophore.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are often performed in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a solution environment. nih.gov By simulating the molecule's interactions with explicit solvent molecules (e.g., water), MD can reveal information about solvation effects, the stability of different conformers in solution, and the dynamics of intermolecular hydrogen bonding between the solute and solvent.

Reaction Mechanism Studies of Synthetic Transformations

Theoretical studies can be employed to investigate the reaction mechanisms involved in the synthesis of this compound. By calculating the energies of reactants, transition states, and products, the most plausible reaction pathways can be identified. For instance, the synthesis of similar amino alcohols often involves the opening of an epoxide ring by an amine or the reduction of an α-amino ketone. Computational studies can elucidate the stereoselectivity of such reactions.

Ligand-Target Interactions: Molecular Docking and Binding Affinity Predictions for Biological Systems

Given the prevalence of the quinoline scaffold in biologically active molecules, computational methods like molecular docking are valuable for predicting the potential biological targets of this compound. semanticscholar.orgnih.gov Docking simulations can predict the preferred binding orientation of the molecule within the active site of a protein. Subsequent binding affinity predictions, using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can estimate the strength of this interaction. These in silico approaches can help prioritize the compound for further experimental screening against various enzymes or receptors. researchgate.net

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Predicted Value | Key Interacting Residues |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | Asp145, Lys72, Leu23 |

| Hydrogen Bonds | 2 | Asp145 (side chain), Lys72 (backbone) |

Note: This table presents hypothetical data for illustrative purposes, as specific docking studies for this compound are not available in the reviewed literature.

Applications of S 2 Amino 2 Quinolin 7 Yl Ethan 1 Ol in Asymmetric Catalysis and Materials Science

Design and Synthesis of Chiral Ligands for Asymmetric Transformations

Chiral amino alcohols are fundamental building blocks for the synthesis of ligands used in asymmetric catalysis. researchgate.net The nitrogen and oxygen atoms of (S)-2-Amino-2-(quinolin-7-yl)ethan-1-ol can coordinate to a metal center, forming a stable five-membered chelate ring. The stereogenic center adjacent to the quinoline (B57606) ring provides a chiral environment that can influence the stereochemical outcome of a catalyzed reaction.

Metal-Catalyzed Asymmetric Reactions (e.g., hydrogenation, oxidation, C-C bond formation)

The development of chiral ligands is crucial for the advancement of metal-catalyzed asymmetric reactions. rsc.org Derivatives of chiral amino alcohols are widely employed in this context.

Asymmetric Transfer Hydrogenation (ATH): Chiral β-amino alcohols have proven to be effective ligands for ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines. mdpi.comnih.gov For instance, the ruthenium complex prepared from [RuCl2(p-cymene)]2 and the chiral amino alcohol (1S,2R)-1-amino-2-indanol is an efficient catalyst for the ATH of N-(diphenylphosphinyl)imines, achieving high yields and enantiomeric excesses up to 82%. mdpi.com Similarly, chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in rhodium and iridium complexes for the ATH of substituted dihydroisoquinolines. mdpi.com Given these precedents, this compound is a promising candidate for creating novel ligands for ATH, where the quinoline nitrogen could provide an additional coordination site or modulate the electronic properties of the metal center.

Carbon-Carbon Bond Formation: Chiral amino alcohols are precursors to ligands for various C-C bond-forming reactions. For example, they are used to create chiral oxazolines, which serve as ligands in asymmetric alkylations, additions, and organometallic reactions. acs.orgnih.gov Additionally, new chiral amino alcohol ligands have been synthesized and successfully applied in the enantioselective addition of diethylzinc (B1219324) to aldehydes, achieving nearly quantitative yields and high enantioselectivity (95% ee). rsc.org The structural features of this compound make it a suitable precursor for developing ligands for similar enantioselective C-C bond-forming transformations.

Below is a table summarizing the performance of related chiral amino alcohol ligands in metal-catalyzed asymmetric reactions.

| Catalyst System | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |

| [RuCl2(p-cymene)]2 / (1S,2R)-1-amino-2-indanol | Asymmetric Transfer Hydrogenation | N-phosphinyl ketimines | Up to 82% | mdpi.com |

| Rhodium / Chiral 8-amino-5,6,7,8-tetrahydroquinoline diamine | Asymmetric Transfer Hydrogenation | 1-Aryl-3,4-dihydroisoquinolines | Up to 69% | mdpi.com |

| Amino alcohol catalyst 13a / Diethylzinc | Aldehyde Alkylation | Benzaldehyde | 95% | rsc.org |

Organocatalytic Systems Employing Quinoline Amino Alcohols

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, often utilizing small chiral organic molecules to catalyze reactions. Chiral primary β-amino alcohols, with their adjacent Brønsted acid and base sites, are valuable bifunctional organocatalysts. researchgate.net While proline and its derivatives are the most studied amino-acid-based organocatalysts, other natural amino acids like arginine have also shown the ability to promote enantioselectivity. mdpi.comresearchgate.net

Although direct applications of this compound in organocatalysis are not yet extensively documented, its structure is conducive to such roles. The amino group can form an enamine or iminium ion intermediate, while the hydroxyl group can act as a hydrogen-bond donor to orient the substrate and control the stereochemical outcome. The rigid quinoline backbone could impart a well-defined chiral environment, which is crucial for effective stereocontrol. Organocatalytic methods have been developed for the asymmetric synthesis of complex quinoline derivatives, demonstrating the compatibility of the quinoline scaffold within these reaction systems. nih.gov

Asymmetric Induction and Stereocontrol in Organic Synthesis

Asymmetric induction is the process where a chiral feature in a substrate, reagent, or catalyst influences the formation of a specific stereoisomer. westlake.edu.cn Chiral 1,2-amino alcohols are frequently used as chiral auxiliaries—a type of removable chiral group that directs the stereochemistry of a reaction on an achiral substrate. researchgate.netnih.gov

The this compound molecule can be temporarily attached to a substrate, for example, by forming an oxazolidine (B1195125) or an amide. The inherent chirality of the amino alcohol and the steric bulk of the quinoline group would then direct the approach of a reagent from a less hindered face, leading to the formation of one diastereomer preferentially. Subsequent removal of the auxiliary reveals the enantiomerically enriched product. This strategy has been widely used in the synthesis of chiral amines, alcohols, and carboxylic acids. nih.gov

Development of Chiral Building Blocks for Complex Molecular Architectures

Chiral building blocks are enantiomerically pure compounds used as starting materials for the synthesis of complex molecules like natural products and pharmaceuticals. Chiral amino alcohols and their derivatives are a critical class of these building blocks. mdpi.com The synthesis of quinoline derivatives, which are scaffolds in many biologically active compounds, can be achieved from amino alcohols. researchgate.netnih.govresearchgate.net

This compound serves as a versatile chiral building block containing multiple functional groups—a primary amine, a primary alcohol, a stereocenter, and an aromatic quinoline ring system. These features allow for a wide range of chemical modifications, making it a valuable starting point for the synthesis of more complex, enantiomerically pure molecules. Its structure can be incorporated into larger frameworks to create novel pharmaceutical agents or functional materials.

Exploration in Coordination Chemistry and Supramolecular Assemblies

The ability of quinoline and amino alcohol moieties to coordinate with metal ions makes this compound an interesting ligand in coordination chemistry. alfa-chemistry.com The 8-hydroxyquinoline (B1678124) scaffold, a close relative, is a privileged structure known for its ability to chelate endogenous metal ions and form cytotoxic complexes with metals like palladium and platinum. nih.gov Mixed ligand complexes of dioxouranium(VI) have been synthesized using 8-hydroxyquinoline and various amino acids. nih.gov More complex systems, such as Pt-Sb complexes with multiple quinoline side arms, have also been prepared and studied. acs.org These examples highlight the potential of the quinoline-amino alcohol structure to form stable and functionally diverse metal complexes.

In supramolecular chemistry, non-covalent interactions are used to construct large, well-ordered structures. Amino acids and their derivatives are excellent building blocks for supramolecular assembly due to their ability to form hydrogen bonds and other directional interactions. mdpi.com A gelator containing a quinoline group has been shown to form stable organogels and supramolecular assemblies that are responsive to external stimuli like volatile acids. rsc.org This suggests that this compound could be used to design novel chiral gels or other soft materials where the quinoline unit contributes to π-π stacking interactions and the amino alcohol provides hydrogen bonding sites.

Functional Materials Development (e.g., chemosensors, fluorescent probes, imaging agents)

The quinoline ring is a well-known fluorophore, making its derivatives highly suitable for the development of fluorescent functional materials. nih.govrsc.org

Chemosensors and Fluorescent Probes: Quinoline-based fluorescent sensors have been developed for the selective detection of various metal ions, including Cu²⁺, Pb²⁺, and Zn²⁺. rsc.orgfrontiersin.orgfrontiersin.org These sensors often work through a photoinduced electron transfer (PET) mechanism, where the binding of a metal ion to a receptor unit alters the fluorescence of the quinoline fluorophore. For example, a probe based on a quinoline moiety was developed for the selective detection of copper ions in a partially aqueous medium. rsc.org Given its structure, this compound could be readily modified to create a chiral sensor where the amino alcohol group acts as the metal-ion binding site.

Imaging Agents: Fluorescent probes are essential tools in cell biology. The intrinsic fluorescence of the quinoline moiety can be exploited to create imaging agents. In one study, a potent quinoline-based anticancer agent was successfully turned into a fluorescent probe by adding a small N-dimethyl group, allowing its accumulation in the endoplasmic reticulum to be tracked via cell imaging. nih.gov Furthermore, derivatives of quinoline are being explored as positron emission tomography (PET) imaging agents for aggregated α-synuclein, a hallmark of Parkinson's disease. mdpi.com Ethanolamine derivatives have also been investigated as potential tumor imaging agents. upenn.edu These applications underscore the significant potential of this compound as a scaffold for developing novel probes for bioimaging and diagnostics.

The table below lists examples of functional materials derived from quinoline structures.

| Material Type | Target Analyte/Application | Principle of Operation | Reference |

| Fluorescent Sensor | Copper Ions (Cu²⁺) | Colorimetric and fluorescent "off-on" response | rsc.org |

| Fluorescent Probe | Cellular Imaging | Intrinsic fluorescence of a modified quinoline scaffold | nih.gov |

| PET Imaging Agent | α-Synuclein aggregates | Binding of quinoline derivative to protein aggregates | mdpi.com |

| Supramolecular Gel | Volatile Acid/Base Vapors | Stimuli-responsive fluorescence of a self-assembled quinoline derivative | rsc.org |

Mechanistic Investigations of Biological Activities of S 2 Amino 2 Quinolin 7 Yl Ethan 1 Ol and Its Analogues: in Vitro and Pre Clinical Studies

Antimicrobial Spectrum and Mechanism of Action

Antibacterial Activity (e.g., specific bacterial strains, proposed cellular targets)

No specific studies on the antibacterial activity of (S)-2-Amino-2-(quinolin-7-yl)ethan-1-ol were identified in the reviewed literature. However, the broader class of quinoline (B57606) derivatives has been extensively investigated for antibacterial properties. nih.govafricaresearchconnects.comresearchgate.netnih.govnih.govnih.gov Many quinoline-based compounds exert their antibacterial effects by targeting essential bacterial processes. researchgate.netnih.gov For instance, some quinolones are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. researchgate.net Other quinoline derivatives have been shown to disrupt bacterial cell membranes or inhibit biofilm formation, a key virulence factor in many pathogenic bacteria. nih.gov The structure-activity relationships of quinolines as antibacterial agents are complex, with activity depending on the substitution patterns on the quinoline ring. nih.gov For example, substitutions at positions 1, 5, 6, 7, and 8 of the quinoline nucleus have been shown to influence antibacterial potency and spectrum. nih.govnih.gov

Antifungal Activity (e.g., Candida albicans, proposed mechanisms)

Specific data regarding the antifungal activity of this compound against Candida albicans or other fungal species were not found in the available literature. Nevertheless, the quinoline scaffold is present in numerous compounds exhibiting antifungal properties. nih.govmdpi.comekb.egnih.govmdpi.comnih.gov Studies on various quinoline derivatives have demonstrated activity against a range of fungal pathogens, including Candida species. mdpi.comekb.egmdpi.comnih.gov The proposed mechanisms of antifungal action for some quinoline compounds include the disruption of fungal cell membrane integrity, inhibition of essential enzymes, and interference with biofilm formation. mdpi.com For instance, certain 2,6-disubstituted quinolines have been identified as fungicidal agents against Candida albicans, with some analogues also showing efficacy against Candida glabrata. nih.gov The antifungal activity of these compounds was found to be influenced by the nature of the substituents on the quinoline ring. nih.gov

Antimalarial Activity (e.g., Plasmodium falciparum, hemozoin inhibition)

While specific studies on this compound are limited, extensive research has been conducted on its close analogues, the (S)-amino-alcohol quinolines, demonstrating significant in vitro activity against Plasmodium falciparum, the deadliest species of malaria parasite. These analogues have shown potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

The proposed mechanism of action for these quinoline-based antimalarials involves the inhibition of hemozoin formation. nih.govresearchgate.netmdpi.com During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large amounts of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin. Quinoline antimalarials are thought to accumulate in the parasite's food vacuole and interfere with this polymerization process, leading to a buildup of toxic free heme, which in turn causes oxidative stress and damage to parasite membranes and proteins, ultimately leading to parasite death. researchgate.netmdpi.com

In vitro studies on (S)-pentyl and (S)-heptyl substituted amino-alcohol quinoline derivatives have shown them to be at least three times more potent than mefloquine, a structurally related antimalarial drug. nih.govresearchgate.net The in vitro combination of these (S)-quinoline derivatives with dihydroartemisinin (B1670584) (DHA) resulted in additive or synergistic effects, suggesting their potential as partner drugs in artemisinin-based combination therapies (ACTs). nih.govresearchgate.net

The following table summarizes the in vitro antimalarial activity of two representative (S)-amino-alcohol quinoline analogues against various strains of P. falciparum.

| Compound | P. falciparum Strain | Resistance Profile | IC₅₀ (nM) |

|---|---|---|---|

| (S)-pentyl amino-alcohol quinoline | 3D7 | Chloroquine-sensitive | 25.3 ± 5.9 |

| W2 | Chloroquine-resistant | 20.1 ± 3.5 | |

| Dd2 | Chloroquine-resistant | 22.7 ± 4.1 | |

| 7G8 | Chloroquine-resistant | 28.4 ± 6.2 | |

| FcB1 | Chloroquine-resistant | 23.9 ± 5.3 | |

| (S)-heptyl amino-alcohol quinoline | 3D7 | Chloroquine-sensitive | 18.7 ± 4.8 |

| W2 | Chloroquine-resistant | 15.4 ± 2.9 | |

| Dd2 | Chloroquine-resistant | 17.9 ± 3.7 | |

| 7G8 | Chloroquine-resistant | 21.5 ± 5.1 | |

| FcB1 | Chloroquine-resistant | 19.6 ± 4.4 |

Anticancer Activity in Cell-Based Assays

Cytotoxicity and Apoptosis Induction in Defined Cancer Cell Lines

Direct experimental data on the cytotoxicity and apoptosis-inducing capabilities of this compound are not available in the reviewed scientific literature. However, the quinoline scaffold is a common feature in a multitude of compounds that have demonstrated significant cytotoxic effects against various cancer cell lines. researchgate.netnih.govnih.govmdpi.combrieflands.comresearchgate.netmdpi.comnih.govnih.govmdpi.comglobalresearchonline.net For instance, a study on 4-amino-3-acetylquinoline revealed its cytotoxic activity against the murine leukemia cell line L1210, with IC₅₀ values less than 4 µg/mL. researchgate.netnih.gov This compound was also shown to induce morphological changes characteristic of apoptosis and DNA fragmentation in these cells. researchgate.netnih.gov

Another study on quinoline-based thiazolidinone derivatives reported cytotoxic activity against the HCT-116 human colon carcinoma cell line, with one compound exhibiting an IC₅₀ value of 7.43 µM. researchgate.netmdpi.com This derivative was also found to stimulate apoptosis in colon cancer cells. researchgate.netmdpi.com Furthermore, a novel 11-(1,4-bisaminopropylpiperazinyl)-5-methyl-5H-indolo[2,3-b]quinoline derivative demonstrated potent cytotoxicity against several cancer cell lines, including HepG2 (hepatocellular carcinoma), HCT-116, MCF-7 (breast cancer), and A549 (lung cancer), with IC₅₀ values of 3.3, 23, 3.1, and 9.96 µg/mL, respectively. mdpi.com This compound was also shown to induce apoptosis. mdpi.com

The following table presents a selection of quinoline derivatives and their reported cytotoxic activities against various cancer cell lines. It is important to note that these are not direct analogues of this compound, and their activities may not be representative of the target compound.

| Compound | Cancer Cell Line | IC₅₀ |

|---|---|---|

| 4-Amino-3-acetylquinoline | L1210 (Murine Leukemia) | < 4 µg/mL |

| Quinoline-based thiazolidinone derivative | HCT-116 (Colon Carcinoma) | 7.43 µM |

| 11-(1,4-Bisaminopropylpiperazinyl)-5-methyl-5H-indolo[2,3-b]quinoline | HepG2 (Hepatocellular Carcinoma) | 3.3 µg/mL |

| HCT-116 (Colon Carcinoma) | 23 µg/mL | |

| MCF-7 (Breast Cancer) | 3.1 µg/mL | |

| A549 (Lung Cancer) | 9.96 µg/mL |

Modulation of Key Cellular Pathways and Molecular Targets (e.g., enzyme inhibition, signal transduction)

Specific information on the modulation of key cellular pathways and molecular targets by this compound is not available in the current literature. However, the broader class of quinoline derivatives has been shown to exert anticancer effects through a variety of mechanisms. mdpi.comnih.govmdpi.comnih.govresearchgate.net

One common mechanism for quinoline-based anticancer agents is the inhibition of topoisomerases, enzymes that are critical for DNA replication and repair. globalresearchonline.net By inhibiting these enzymes, these compounds can induce DNA damage and trigger apoptosis in cancer cells. Another important target for some quinoline derivatives is the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer and plays a key role in cell growth, proliferation, and survival.

Furthermore, some quinoline-chalcone hybrids have been found to act as tubulin inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.govmdpi.com Other quinoline derivatives have been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins, which are key regulators of the intrinsic apoptotic pathway. mdpi.com For example, some compounds have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. mdpi.com Additionally, some quinoline derivatives have been found to target and inhibit specific protein kinases that are involved in cancer cell signaling and proliferation. researchgate.netmdpi.com

Enzyme Inhibition and Receptor Binding Studies

The quinoline scaffold is a recognized pharmacophore that interacts with various enzymes and receptors, leading to a wide spectrum of biological activities. nih.gov While specific binding data for this compound is not extensively detailed in the public domain, studies on analogous quinoline-based structures provide significant insights into its potential molecular targets.

Quinoline derivatives have been identified as inhibitors of enzymes that act on DNA, such as DNA methyltransferases. nih.gov Certain quinoline-based compounds can intercalate into DNA, causing a conformational change in the enzyme that moves the catalytic domain away from the DNA, thereby inhibiting its function. nih.gov For instance, specific analogues with methylamine (B109427) or methylpiperazine additions have shown low micromolar inhibitory potency against human DNMT1. nih.gov

In the context of neurodegenerative diseases, 2-aminoquinoline (B145021) derivatives have been investigated as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neuronal damage when overexpressed. nih.gov Modifications to the quinoline ring, particularly at the 7-position, have been explored to enhance potency and selectivity for nNOS over other isoforms like endothelial NOS (eNOS). nih.gov

Furthermore, the quinoline framework is a key component in ligands targeting various receptors. For example, quinolyl pyrazinamides have been developed as potent and selective ligands for the Sigma 2 receptor (σ2R), which is overexpressed in some cancer types. nih.gov Structure-activity relationship (SAR) studies on these compounds indicate that substitutions on the quinoline ring directly influence the binding affinity to the σ2R. nih.gov The interaction is thought to occur within the receptor's binding site, where the quinoline moiety can interact with membrane components or receptor residues. nih.gov

Neuroprotective and Anti-inflammatory Effects (Molecular Basis)

The potential neuroprotective and anti-inflammatory effects of quinoline derivatives are attributed to their ability to modulate key signaling pathways and inflammatory mediators. The inhibition of nNOS by 2-aminoquinoline analogues represents a direct molecular basis for neuroprotection, as excessive nitric oxide (NO) produced by this enzyme can lead to the formation of reactive species like peroxynitrite, causing neuronal cell damage. nih.gov Quinoline derivatives have also been proposed as multifunctional antioxidants that could act as inhibitors of enzymes like catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B), all of which are relevant targets in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. nih.gov

The anti-inflammatory activities of compounds containing a quinoline or similar heterocyclic core are often linked to the downregulation of pro-inflammatory signaling cascades. One of the central pathways in inflammation is the nuclear factor-kappaB (NF-κB) pathway. researchgate.net Studies on quinolinone derivatives have shown they can suppress the promoter activities of NF-κB and the nuclear factor of activated T cells (NFAT). nih.gov This suppression, in turn, inhibits the release of T-cell-associated cytokines like interleukin-2 (B1167480) (IL-2), which are crucial for propagating the inflammatory response. nih.gov

Moreover, related amino alcohol-based heterocyclic compounds have demonstrated the ability to decrease levels of key pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). nih.gov The mechanism often involves inhibiting the expression of these cytokines at the transcriptional level. researchgate.net Some natural flavonoids have been shown to exert anti-inflammatory effects in colitis models through the JAK/STAT/SOCS (Janus kinase/signal transducer and activator of transcription/suppressors of cytokine signaling) pathway, which is another critical regulator of immune and inflammatory responses. phcog.com This suggests that quinoline-based amino alcohols could potentially exert their effects through similar complex signaling networks.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Stereochemistry plays a critical role in the biological activity of chiral molecules, as it dictates the three-dimensional arrangement of atoms and thus the interaction with specific biological targets like enzymes and receptors. mdpi.com For amino alcohol quinoline derivatives, the stereochemistry at the carbon atom bearing the hydroxyl and amino-substituted quinoline groups is a crucial determinant of efficacy.

In the context of anti-malarial activity, pure (S)-enantiomers of amino-alcohol quinolines have demonstrated good in vitro activity against Plasmodium falciparum strains, including those with resistance to conventional drugs. nih.govresearchgate.net Studies comparing enantiomerically pure compounds to their racemic mixtures or other diastereoisomers often reveal that one enantiomer is significantly more active. For example, in a study of 3-Br-Acivicin isomers, the compounds with the natural (5S, αS) configuration were substantially more active against P. falciparum than the corresponding enantiomers and diastereoisomers. mdpi.com This highlights that biological recognition processes and protein binding can be highly stereospecific. The superior potency of the (S)-enantiomers in amino-alcohol quinolines suggests an optimal fit into the active site of their molecular target within the parasite, leading to enhanced biological effect. nih.govresearchgate.net

The biological efficacy of this compound analogues is highly dependent on the substitution patterns on the quinoline ring and modifications to the amino alcohol side chain. These structural changes influence pharmacokinetic and pharmacodynamic properties, including target affinity, selectivity, and metabolic stability.

SAR studies on anti-malarial amino-alcohol quinolines revealed that the nature of the alkyl group on the amino alcohol portion influences potency. For instance, both (S)-pentyl and (S)-heptyl substituted derivatives displayed steady anti-malarial activity against a panel of P. falciparum clones. nih.govresearchgate.net These (S)-quinoline derivatives were found to be at least three times more potent than mefloquine, a structurally related anti-malarial drug. researchgate.net

In the pursuit of selective nNOS inhibitors, substitutions on the quinoline ring were systematically evaluated. The introduction of hydrophilic or hydrophobic groups at the 7-position of the 2-aminoquinoline scaffold was a key strategy to improve potency for human nNOS and selectivity against eNOS. nih.gov

| Compound Analogue | Substitution at Position 7 | Key Finding |

|---|---|---|

| Benzonitrile Derivatives | Cyano group | Conferred the best rat and human nNOS inhibition. |

| Modified Benzonitriles | Hydrophobic substituent next to cyano group | Considerably improved isoform selectivity (nNOS vs. eNOS). |

| Methylated Aminoquinolines | Aminoquinoline methylation | Considerably improved isoform selectivity. |

Similarly, for ligands targeting the Sigma 2 receptor (σ2R), substitutions at various positions of the quinoline ring had a pronounced effect on binding affinity. A SAR study showed that methyl or methoxy (B1213986) groups at certain positions enhanced binding, while substitution at other positions was detrimental. nih.gov

| Substitution Position | Substituent | Effect on σ2R Binding Affinity (Ki) |

|---|---|---|

| Multiple | Methyl (Me) | Generally significant affinity (Ki = 16 to 85 nM). |

| 7 | Methyl (Me) | Detrimental effect (Ki = 2664 nM). |

| Multiple | Methoxy (OMe) | Good binding affinity (Ki = 13 to 40 nM). |

| 7 | Methoxy (OMe) | Poor binding to σ1R, suggesting selectivity. |

These findings collectively underscore that strategic modifications to both the quinoline core and the amino alcohol side chain are essential for optimizing the biological efficacy and selectivity of this class of compounds for various therapeutic targets.

Future Perspectives and Emerging Research Trajectories

Advancements in Stereocontrolled Synthesis and Catalyst Development

The efficient and enantiomerically pure synthesis of chiral amino alcohols like (S)-2-Amino-2-(quinolin-7-yl)ethan-1-ol is paramount for its exploration and application. Future research is intensely focused on developing more sophisticated stereocontrolled synthetic methods.

Catalytic Systems: A significant area of advancement lies in the development of novel catalysts. This includes transition metal complexes and organocatalysts for asymmetric synthesis. For instance, chiral ruthenium and iridium complexes have demonstrated high efficacy in the asymmetric hydrogenation of quinoline (B57606) derivatives, a key step in producing chiral tetrahydroquinolines. nih.gov Similarly, chiral titanium(IV) complexes are being used to promote asymmetric Diels-Alder reactions to create asymmetric tetrahydroquinoline derivatives. nih.gov The development of catalysts that can precisely control the stereochemistry at the C2 position of the ethan-1-ol side chain is a critical goal. Recent strategies involve chromium-catalyzed asymmetric cross-coupling reactions and stereoselective electrocatalytic radical cross-couplings, which offer modular and efficient routes to enantiopure amino alcohols. westlake.edu.cnnih.gov

Biocatalysis: The use of enzymes offers a green and highly selective alternative to traditional chemical synthesis. Engineered amine dehydrogenases (AmDHs) are being developed for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity (>99% ee). frontiersin.org This biocatalytic approach provides advantages such as mild reaction conditions, the use of inexpensive ammonia (B1221849) as the amino donor, and the elimination of heavy metal catalysts. frontiersin.org Future work will likely involve engineering enzymes specifically tailored for quinoline-containing substrates to optimize the production of this compound.

| Synthetic Strategy | Catalyst/Enzyme Type | Key Advantages |

| Asymmetric Hydrogenation | Chiral Ruthenium(II) or Iridium Complexes | High enantioselectivity for quinoline rings. nih.gov |

| Asymmetric Cross-Coupling | Chromium-based catalysts | Modular synthesis of high-value chiral β-amino alcohols. westlake.edu.cn |

| Electrocatalytic Radical Coupling | Serine-derived chiral acids | Efficient access to enantiopure amino alcohols, scalable. nih.gov |

| Biocatalytic Reductive Amination | Engineered Amine Dehydrogenases (AmDHs) | High stereoselectivity, mild conditions, environmentally friendly. frontiersin.org |

Integration with Automated Synthesis and High-Throughput Screening

To accelerate the discovery of novel derivatives and applications of this compound, the integration of automated synthesis and high-throughput screening (HTS) is essential.

Automated Synthesis: Automated platforms can rapidly generate libraries of analogues by systematically modifying the quinoline core or the amino alcohol side chain. wikipedia.org These systems combine robotic hardware with sophisticated software to perform iterative reaction cycles, including coupling, deprotection, and purification, with minimal human intervention. wikipedia.orgillinois.edu This technology allows for the exploration of a vast chemical space around the parent molecule, facilitating the rapid identification of compounds with improved properties. nih.gov

High-Throughput Screening (HTS): HTS enables the rapid evaluation of large compound libraries against a multitude of biological targets. google.ne For quinoline derivatives, HTS has been employed to identify inhibitors of various enzymes, such as histone demethylases. nih.gov By combining automated synthesis of this compound analogues with HTS, researchers can efficiently screen for a wide range of biological activities, from anticancer and antimicrobial effects to novel enzymatic inhibition. mdpi.com This approach significantly shortens the timeline from compound synthesis to lead identification.

Elucidation of Novel Biological Targets and Polypharmacology

Quinoline-based compounds are known for their broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. biointerfaceresearch.comresearchgate.netingentaconnect.com A key future direction is the identification of novel biological targets for this compound and its derivatives, moving beyond known quinoline activities.

Target Identification: Modern chemical proteomics and functional proteomics approaches can identify the specific protein targets with which a compound interacts. For example, functional proteomics has identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets for some quinoline drugs. drugbank.com Applying these techniques to this compound could reveal unexpected mechanisms of action and open new therapeutic avenues.

Polypharmacology: The concept of "one drug, multiple targets," or polypharmacology, is increasingly recognized as a valuable attribute for treating complex diseases. nih.gov Heterocyclic compounds are well-suited for interacting with multiple biological targets. nih.govresearchgate.net Investigating the polypharmacology of this compound is a promising trajectory. A single compound that modulates several disease-relevant targets could offer enhanced efficacy or overcome drug resistance. drugbank.com Future research will focus on mapping the interaction network of this compound to understand both its therapeutic potential and potential side effects.

Rational Design of Next-Generation Analogues for Specific Research Applications

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with tailored properties. manchester.ac.uk This in silico approach is central to developing next-generation analogues of this compound.

Structure-Activity Relationship (SAR) and QSAR: By synthesizing and testing a library of related compounds, researchers can establish a structure-activity relationship (SAR), which provides insights into how specific structural modifications influence biological activity. researchgate.netnih.gov Quantitative structure-activity relationship (QSAR) models use statistical methods to correlate chemical structure with activity, enabling the prediction of the potency of newly designed compounds. nih.govbiointerfaceresearch.com

In Silico Modeling: Techniques like molecular docking and pharmacophore mapping allow scientists to visualize how a molecule binds to its protein target. mdpi.comjneonatalsurg.com This information is crucial for designing derivatives with improved affinity and selectivity. For instance, docking studies can guide the modification of the quinoline scaffold to enhance interactions with key amino acid residues in a target's active site. biointerfaceresearch.commdpi.com These computational methods will be instrumental in designing specialized analogues of this compound for use as specific inhibitors against targets like c-MET kinase or as dual-target inhibitors for complex diseases. nih.govrsc.org

| Computational Technique | Application in Analogue Design |

| 3D-QSAR/CoMFA | Predicts the biological activity of new designs based on 3D structural and electrostatic properties. biointerfaceresearch.commdpi.com |

| Molecular Docking | Simulates the binding pose and affinity of a ligand to a protein target, guiding structural modifications. mdpi.comjneonatalsurg.com |

| Pharmacophore Mapping | Identifies the essential 3D arrangement of functional groups required for biological activity. jneonatalsurg.com |

| ADMET Prediction | In silico evaluation of absorption, distribution, metabolism, excretion, and toxicity profiles. nih.govmdpi.com |

Synergistic Research at the Interface of Organic Chemistry, Biology, and Materials Science

The future of this compound is not limited to pharmacology. Its unique structure, combining a chiral center, functional groups for further reaction, and a photophysically active quinoline core, makes it a candidate for interdisciplinary research.

Medicinal Chemistry and Biology: The synergy between advanced organic synthesis and molecular biology will continue to drive the discovery of new therapeutic applications. nih.gov The ability to efficiently synthesize novel analogues will feed directly into biological screening programs, creating a powerful discovery engine.

Materials Science: Quinoline derivatives have applications beyond medicine, including in the manufacturing of dyes and as components of electroluminescent or solar cell devices. wikipedia.orgtandfonline.com The specific stereochemistry and functional groups of this compound could be exploited to create novel chiral materials with unique optical or electronic properties. Research at this interface could lead to the development of new sensors, chiral catalysts immobilized on surfaces, or advanced materials for optoelectronic applications. This convergence of disciplines promises to unlock the full potential of this versatile molecular scaffold.

Q & A

Q. What are the optimal synthetic routes for (S)-2-Amino-2-(quinolin-7-yl)ethan-1-ol, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves reductive amination of quinoline-7-carbaldehyde with (S)-2-aminoethanol. Chiral resolution via diastereomeric salt formation using tartaric acid derivatives is recommended to achieve enantiomeric excess >98% . For stereochemical validation, employ chiral HPLC (e.g., Chiralpak® IA column, hexane:isopropanol 80:20, 1 mL/min) coupled with polarimetric detection .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : Assign quinoline proton signals (δ 8.5–9.0 ppm) and ethanolamine protons (δ 3.5–4.0 ppm) to confirm regiochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ at m/z 229.1215 (calculated for C₁₁H₁₃N₂O).

- IR Spectroscopy : Identify NH/OH stretches (3200–3500 cm⁻¹) and aromatic C=C (1600 cm⁻¹) .

Q. How does the quinoline moiety influence the compound’s solubility and reactivity?

- Methodological Answer : The quinoline core reduces aqueous solubility due to aromatic hydrophobicity but enhances π-π stacking in catalytic applications. Solubility can be improved via ethanolamine protonation (pH <4) or co-solvents (e.g., DMSO:water 1:1) .

Advanced Research Questions

Q. What experimental strategies mitigate contradictions in biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from sample degradation (e.g., oxidation of the ethanolamine group). Implement:

- Stabilization : Store samples at –20°C under argon with antioxidants (0.1% BHT) .

- Activity Validation : Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm dose-response consistency .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the quinoline ring as a rigid scaffold and the ethanolamine group for hydrogen bonding. Validate with MD simulations (AMBER force field) to assess binding stability to kinase targets (e.g., EGFR) .

Q. What advanced techniques resolve enantiomeric impurities in scaled-up synthesis?

- Methodological Answer : Use dynamic kinetic resolution (DKR) with immobilized lipases (e.g., Candida antarctica) in biphasic systems (toluene:buffer pH 7.0) to achieve >99% ee. Monitor via chiral GC (β-DEX™ 225 column) .

Key Considerations

- Data Reproducibility : Address batch-to-batch variability by standardizing reaction conditions (e.g., strict temperature control during amination) .

- Biological Assays : Use fresh solutions for in vitro studies to avoid ethanolamine oxidation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.